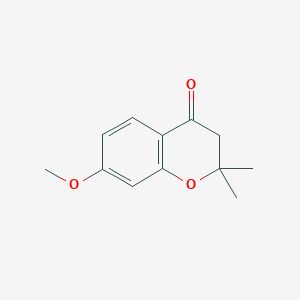

7-Methoxy-2,2-dimethylchroman-4-one

説明

Structural Classification and Nomenclature

This compound belongs to the chromanone class of heterobicyclic compounds, specifically characterized by a benzopyran ring system fused with a ketone functionality at position 4. The compound's systematic nomenclature reflects its structural complexity, with multiple accepted names documented in chemical databases. According to chemical registry data, the compound carries the Chemical Abstracts Service number 20321-73-7 and maintains a molecular formula of C₁₂H₁₄O₃ with a molecular weight of 206.24 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is 7-methoxy-2,2-dimethyl-3H-chromen-4-one, which accurately describes the structural features including the methoxy group at position 7 and the two methyl substituents at position 2. Alternative nomenclature systems provide additional descriptive names such as 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and 2,2-dimethyl-7-methoxy-4-chromanone, each emphasizing different aspects of the molecular structure. The compound's structural identity is further confirmed through its unique International Chemical Identifier key: QXKXYXNEOUCMIY-UHFFFAOYSA-N.

Table 1: Structural and Nomenclature Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 20321-73-7 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| International Union of Pure and Applied Chemistry Name | 7-methoxy-2,2-dimethyl-3H-chromen-4-one |

| Simplified Molecular Input Line Entry System | CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C |

| International Chemical Identifier Key | QXKXYXNEOUCMIY-UHFFFAOYSA-N |

| Database Registry | MFCD00068549 |

The structural classification of this compound places it within the broader category of chromanones, which are distinguished from chromones by the absence of a double bond between carbons 2 and 3. This structural difference significantly impacts the compound's chemical reactivity and biological properties compared to its chromone analogues. The presence of the methoxy group at position 7 introduces electron-donating characteristics that influence both the electronic distribution within the aromatic ring and the compound's overall chemical behavior. The gem-dimethyl substitution at position 2 provides steric hindrance that affects ring-opening reactions and contributes to the compound's stability under basic conditions.

Historical Context in Chromanone Chemistry

The development of chromanone chemistry traces its origins to early 20th century investigations into heterocyclic compound synthesis, with chromone structures first being systematically studied through the pioneering work of Kostanecki and colleagues. The Kostanecki acylation, introduced by Heywang and Kostanecki, represented one of the fundamental methods for chromone synthesis through decarboxylation of chromone-2-carboxylic acid. This historical methodology established the foundation for understanding chromone and chromanone ring systems, providing essential insights into the synthetic accessibility and structural characteristics of these compounds.

The historical significance of chromone chemistry gained clinical relevance with the extraction of khellin from Ammi visnaga seeds, marking the first chromone to achieve clinical application. Khellin had been utilized for centuries as a diuretic and smooth muscle relaxant before its formal introduction to bronchial asthma treatment in 1947. This breakthrough demonstrated the therapeutic potential of chromone scaffolds and stimulated extensive research into related structures, including chromanone derivatives such as this compound.

Research into 2,2-dimethylchromanone derivatives emerged as investigators recognized the unique properties conferred by gem-dimethyl substitution. Studies in the 1980s specifically examined the effects of carbon-2 methyl groups on ring opening and alkylation reactions under basic conditions, revealing enhanced stability compared to unsubstituted analogues. The synthesis of 7-methoxy-2,2-dimethylchromen-3-carboxylic acid and related compounds provided crucial insights into the reactivity patterns and synthetic strategies applicable to this chemical family.

Table 2: Historical Milestones in Chromanone Chemistry Development

| Year | Development | Significance |

|---|---|---|

| Early 1900s | Kostanecki acylation methodology | Established fundamental chromone synthesis |

| 1947 | Clinical introduction of khellin | First chromone in therapeutic use |

| 1950s | Benger's Laboratories research program | Systematic chromone modification for asthma treatment |

| 1965 | Development of disodium cromoglycate | Advanced mast cell stabilizer from chromone research |

| 1980s | Studies on 2,2-dimethylchromanone effects | Understanding of gem-dimethyl substitution impact |

| 2005 | Database registration of this compound | Formal chemical documentation and accessibility |

The evolution of synthetic methodologies for chromanone preparation has continued to advance through modern approaches including microwave-assisted synthesis and novel catalytic systems. Contemporary research has demonstrated that chromones can be synthesized efficiently under both acidic and basic conditions, with the specific choice of methodology depending on the desired substitution pattern and reaction conditions. The development of propylphosphonic anhydride-mediated formation of chromones from readily available o-hydroxyacetophenones represents a significant advancement in providing milder reaction conditions compared to traditional strongly acidic approaches.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable importance within heterocyclic compound research due to its role as both a synthetic intermediate and a pharmacologically relevant scaffold. The chromanone framework has been identified as a prerogative therapeutic scaffold, functioning as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. The structural absence of a double bond between carbons 2 and 3 distinguishes chromanones from chromones, resulting in significant variations in biological activities despite minor structural differences.

Research investigations have established that chromanone derivatives exhibit extensive pharmacological activities including anticancer, antioxidant, antidiabetic, anti-inflammatory, antiviral, antitubercular, antibacterial, antifungal, antiparasitic, anti-acetylcholinesterase, anticonvulsant, anti-human immunodeficiency virus, and antileishmanial properties. The versatility of the chromanone scaffold has led to its classification as a privileged structure, defined as a single molecular framework capable of providing ligands for diverse receptors. This broad spectrum of biological activity has positioned chromanone derivatives as attractive targets for pharmaceutical research and development.

The significance of this compound in synthetic chemistry extends beyond its biological applications to include its utility in structure-activity relationship studies. Research has demonstrated that 3-bromination of this compound stabilizes the anion obtained on deprotonation with lithium diisopropylamide sufficiently to allow 3-alkylation without the usual ring-opening reactions. This synthetic accessibility enables the preparation of various substituted derivatives for systematic biological evaluation and mechanistic studies.

Table 3: Research Applications of this compound

| Research Area | Application | Reference Compounds |

|---|---|---|

| Synthetic Chemistry | Intermediate for 3-substituted derivatives | 3-bromo-7-methoxy-2,2-dimethylchroman-4-one |

| Structure-Activity Studies | Model compound for substitution effects | Various methoxy-substituted chromanones |

| Pharmacological Research | Scaffold for bioactive molecule development | Chromanone-based therapeutic agents |

| Chemical Methodology | Substrate for reaction condition optimization | Ring-opening and alkylation studies |

| Medicinal Chemistry | Building block for drug discovery | Lead compound synthesis |

Contemporary research continues to explore the synthetic potential of this compound through investigations into novel reaction pathways and functional group transformations. Studies have examined routes to 2,2-dimethylchroman-3-ones and 4-ethoxycarbonyl-2,2-dimethylchromens, revealing that 2,2-dimethyl-3,4-epoxychroman can be converted into 2,2-dimethylchroman-3-one, which readily undergoes ethoxycarbonylation to yield 4-ethoxycarbonyl-2,2-dimethylchroman-3-one. These synthetic transformations demonstrate the compound's versatility as a starting material for accessing structurally diverse chromanone derivatives.

The research significance of this compound is further enhanced by its role in understanding the fundamental chemistry of the chromanone ring system. Investigations into methylation reactions in the presence of copper(I) bromide have shown that 3,3-dimethylation can be achieved in good yield, providing insights into regioselective functionalization strategies. These findings contribute to the broader understanding of chromanone reactivity and enable the rational design of synthetic approaches to novel derivatives with enhanced biological or chemical properties.

特性

IUPAC Name |

7-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXYXNEOUCMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345577 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20321-73-7 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with the Vilsmeier reagent, which results in the formation of 4-chlorochromene-3-carbaldehydes . Another method includes the bromination of this compound, followed by deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

7-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert it into different chroman derivatives.

Substitution: It undergoes substitution reactions, such as bromination and nitration

Common Reagents and Conditions

Vilsmeier Reagent: Used for the formation of 4-chlorochromene-3-carbaldehydes.

Lithium Diisopropylamide (LDA): Used for deprotonation in substitution reactions.

Copper(I) Bromide: Used in methylation reactions.

Major Products Formed

4-Chlorochromene-3-carbaldehydes: Formed from the reaction with the Vilsmeier reagent.

3,3-Dimethylated Chroman Derivatives: Formed from methylation reactions.

科学的研究の応用

7-Methoxy-2,2-dimethylchroman-4-one has several scientific research applications:

作用機序

The mechanism of action of 7-Methoxy-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Methoxy groups at the 7-position (as in 7-Methoxy-2,2-dimethylchroman-4-one) require precise catalytic conditions for synthesis, while acetylated derivatives (e.g., 6-acetyl-8-methoxy) are often isolated from natural sources .

- Hydroxy-substituted analogs (e.g., 7-hydroxy) exhibit lower yields due to additional hydrolysis steps .

Spectroscopic and Electronic Effects

Substituent-induced electronic effects are evident in NMR data and DFT calculations:

¹H and ¹³C NMR Shifts

- This compound :

- 5-Methoxy-2,2-dimethylchroman-4-one :

- 7-Hydroxy-2,2-dimethylchroman-4-one :

Hammett and Lynch Correlations

Key Insights :

生物活性

7-Methoxy-2,2-dimethylchroman-4-one is a compound belonging to the chromanone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chroman skeleton with a methoxy group at the 7th position and two methyl groups at the 2nd position. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. This unique structure influences its reactivity and biological activity compared to other chromanone derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and protein tyrosine phosphatase, which are crucial in signal transduction pathways related to inflammation and cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against environmental stressors .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammation-related diseases .

Biological Activities

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. For example:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HL60 (leukemia), and A549 (lung cancer).

- IC50 Values : In vitro studies reported IC50 values indicating potent antiproliferative effects against these cell lines, suggesting its potential as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly relevant in preventing oxidative damage in cells exposed to environmental toxins or UV radiation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammation markers following treatment with this compound.

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor growth in xenograft models of breast cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and lipophilicity. These properties enhance its potential for therapeutic applications in clinical settings .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Methoxy-2,2-dimethylchroman-4-one, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via microwave-assisted cyclization of substituted resorcinols. For example, resorcinol derivatives are reacted with 3,3-dimethylacrylic acid in the presence of P₂O₅ and methanesulfonic acid under controlled microwave conditions. Yields vary with procedure: direct condensation (Procedure A) achieves ~64% yield, while post-cyclization purification (Procedure D) improves purity but reduces yield to ~89% . Optimization of solvent ratios, reaction time, and acid catalysts (e.g., methanesulfonic acid) is critical for reproducibility.

Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) data collected using a Nonius KappaCCD diffractometer (MoKα radiation, λ = 0.71073 Å) can determine unit cell parameters and space groups (e.g., monoclinic P21/c). SHELX programs (SHELXD for structure solution, SHELXL for refinement) are used to model atomic positions via direct methods and Fourier difference maps. Hydrogen atoms are geometrically constrained. Validation metrics include R-factors (e.g., R1 < 0.08) and agreement with thermal displacement parameters .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in regioselectivity during the synthesis of substituted chroman-4-one derivatives?

- Methodology : Contradictions arise from competing cyclization pathways (e.g., 5- vs. 7-substitution). High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) can track intermediates. Computational modeling (DFT calculations) predicts thermodynamic stability of regioisomers. For example, steric hindrance from the 2,2-dimethyl group favors 7-methoxy substitution over 5-methoxy in polar solvents like ethanol .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antiplatelet activity of this compound analogs?

- Methodology : Synthesize derivatives with modifications at the 3-, 6-, and 7-positions (e.g., acetyl, hydroxyl, or trifluoromethyl groups). Test in vitro platelet aggregation inhibition using arachidonic acid-induced models. Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric (Taft parameters) descriptors. For instance, 6-acetyl analogs show enhanced activity due to improved hydrophobic interactions with platelet-activating factor receptors .

Q. What analytical techniques are critical for distinguishing between diastereomers in chroman-4-one derivatives during pharmacological profiling?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of substituents (e.g., methoxy vs. methyl groups). Circular dichroism (CD) spectra confirm absolute configuration. For example, (S)-isomers of dihydroxy-methoxy derivatives exhibit higher binding affinity to estrogen receptors .

Q. How can computational methods guide the optimization of this compound derivatives for enhanced pharmacokinetic properties?

- Methodology : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., cyclooxygenase-2). ADMET prediction tools (SwissADME) assess logP, solubility, and cytochrome P450 interactions. Substituents like 4-methoxyphenyl improve metabolic stability by reducing CYP3A4-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。